

# Spectroscopic Characterization of 4-Hydroxy-2-nitrobenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Hydroxy-2-nitrobenzoic acid

Cat. No.: B1288826

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## Introduction

**4-Hydroxy-2-nitrobenzoic acid** (CAS No. 74230-08-3) is an aromatic carboxylic acid that holds significance in various chemical syntheses and potential pharmacological applications.<sup>[1]</sup> Its molecular structure, featuring a benzene ring substituted with a carboxyl group, a hydroxyl group, and a nitro group, gives rise to a unique spectroscopic profile. This technical guide provides a comprehensive overview of the spectroscopic characterization of **4-Hydroxy-2-nitrobenzoic acid**, including nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols and workflow diagrams are presented to facilitate the replication and interpretation of these analytical techniques.

## Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for **4-Hydroxy-2-nitrobenzoic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **4-Hydroxy-2-nitrobenzoic Acid**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
7.78	d	H-6
7.15	s	H-3
7.05	dd	H-5
11.10	s	-OH
13.38	s	-COOH
Solvent: DMSO-d <sub>6</sub> [1]		

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **4-Hydroxy-2-nitrobenzoic Acid**

Chemical Shift ( $\delta$ ) ppm	Assignment
168-172	-COOH
158-162	C-4 (-OH)
140-144	C-2 (-NO <sub>2</sub> )
132-135	C-6
120-124	C-1
118-121	C-5
110-114	C-3

Predicted values based on functional group analysis and data from similar compounds. Specific experimental data was not found in the literature search.

## Vibrational Spectroscopy

Table 3: IR Spectroscopic Data for **4-Hydroxy-2-nitrobenzoic Acid**

Wavenumber (cm <sup>-1</sup> )	Assignment
3400-3600	O-H stretch (hydroxyl)
2500-3300	O-H stretch (carboxylic acid)
1680-1710	C=O stretch (carboxylic acid)
1510-1560 & 1345-1385	N-O asymmetric & symmetric stretch (nitro group)
1580-1620	C=C stretch (aromatic)
1100-1250	C-O stretch (hydroxyl/carboxylic acid)
Predicted values based on functional group analysis and data from similar compounds like 4-hydroxybenzoic acid. <sup>[2]</sup> Specific experimental data was not found in the literature search.	

## Electronic Spectroscopy

Table 4: UV-Vis Spectroscopic Data for **4-Hydroxy-2-nitrobenzoic Acid**

$\lambda_{\text{max}}$ (nm)	Solvent
~250-260, ~330-350	Methanol or Ethanol
Predicted values based on the electronic transitions of the substituted benzene ring. Specific experimental data was not found in the literature search. The presence of the nitro and hydroxyl groups is expected to cause a bathochromic shift compared to benzoic acid.	

## Mass Spectrometry

Table 5: Mass Spectrometry Data for **4-Hydroxy-2-nitrobenzoic Acid**

m/z	Ion
182	[M-H] <sup>-</sup>
Ionization Mode: Electrospray Ionization (ESI), Negative Mode <sup>[1]</sup>	

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Weigh approximately 5-10 mg of **4-Hydroxy-2-nitrobenzoic acid** for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR.
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, acetone-d<sub>6</sub>) in a clean, dry vial.
  - Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
  - Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
  - The height of the solution in the NMR tube should be approximately 4-5 cm.
  - Cap the NMR tube securely.
- Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine.
  - Place the spinner into the magnet.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.

- Acquire the  $^1\text{H}$  NMR spectrum. A standard pulse sequence is typically used.
- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is commonly employed to obtain singlets for each unique carbon atom.
- The number of scans will vary depending on the sample concentration and the desired signal-to-noise ratio.
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID).
  - Phase the resulting spectrum.
  - Calibrate the chemical shift scale using the residual solvent peak as a reference.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative proton ratios.
  - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of **4-Hydroxy-2-nitrobenzoic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
  - The mixture should be ground to a fine, homogenous powder.
  - Place a portion of the mixture into a pellet press.
  - Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.

- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum.
- The spectrum is typically recorded in the range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing:
  - The acquired spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).
  - Identify and label the characteristic absorption bands.
  - Correlate the observed bands with the functional groups present in the molecule.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
  - Prepare a stock solution of **4-Hydroxy-2-nitrobenzoic acid** of a known concentration in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
  - Dilute the stock solution to prepare a series of solutions of varying concentrations. The absorbance of the final solution should ideally be within the linear range of the instrument (typically 0.1-1.0).
- Data Acquisition:
  - Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
  - Fill a quartz cuvette with the solvent to be used as a blank.
  - Place the blank cuvette in the spectrophotometer and record the baseline.
  - Rinse the cuvette with the sample solution and then fill it with the sample solution.
  - Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

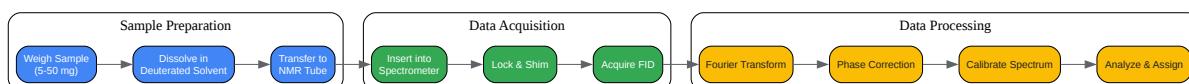
- Data Processing:
  - The resulting spectrum will be a plot of absorbance versus wavelength.
  - Identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ).
  - If quantitative analysis is required, a calibration curve can be constructed by plotting absorbance versus concentration for the series of standard solutions.

## Mass Spectrometry (MS)

- Sample Preparation:
  - Prepare a dilute solution of **4-Hydroxy-2-nitrobenzoic acid** (typically in the range of 1-10  $\mu\text{g/mL}$ ) in a solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).
  - The solvent should be of high purity (LC-MS grade).
- Data Acquisition:
  - Introduce the sample solution into the mass spectrometer's ionization source (e.g., electrospray ionization - ESI) via direct infusion or through a liquid chromatography (LC) system.
  - Set the ionization source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to optimize the signal for the analyte.
  - Acquire the mass spectrum in the desired mass range. Both positive and negative ion modes can be explored, though negative mode is often suitable for carboxylic acids.
- Data Processing:
  - The mass spectrum will show the relative abundance of ions as a function of their mass-to-charge ratio ( $m/z$ ).
  - Identify the molecular ion peak (e.g.,  $[\text{M}-\text{H}]^-$  in negative mode or  $[\text{M}+\text{H}]^+$  in positive mode).

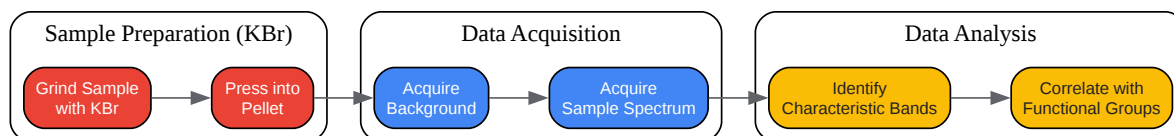
- Analyze the fragmentation pattern, if any, to gain further structural information.
- The accurate mass measurement from a high-resolution mass spectrometer can be used to determine the elemental composition of the molecule.

## Visualization of Experimental Workflows



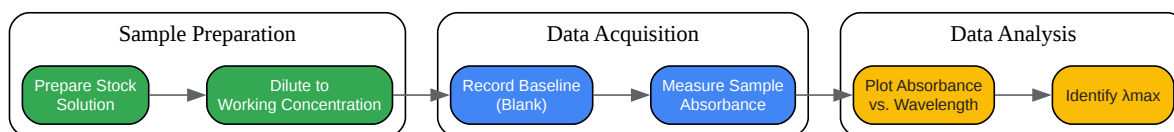
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Caption: Workflow for NMR Spectroscopy.



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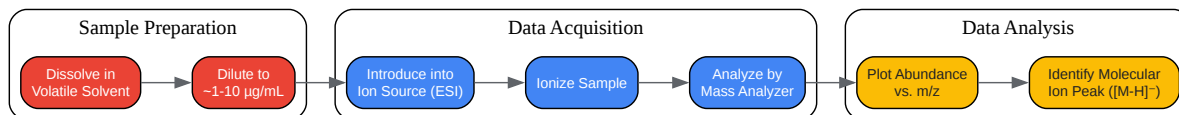
Caption: Workflow for IR Spectroscopy.



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Caption: Workflow for UV-Vis Spectroscopy.





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Caption: Workflow for Mass Spectrometry.

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## References

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- 2. researchgate.net [researchgate.net]
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